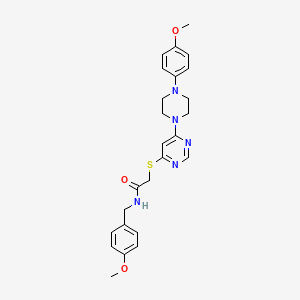
N-cyclopentyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles can vary depending on the substituents attached to the ring. For example, the presence of electron-withdrawing and donating substituents can cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on their structure. For example, some 1,3,4-oxadiazoles have shown favorable oxygen balance and positive heat of formations .科学的研究の応用
Computational and Pharmacological Potential N-cyclopentyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is structurally related to 1,3,4-oxadiazole derivatives. These compounds, including similar analogs, have been computationally and pharmacologically studied for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Notably, certain derivatives demonstrated moderate inhibitory effects in various assays, binding affinity towards molecular targets like COX-2 and 5-LOX, and significant analgesic and anti-inflammatory effects. They also showed antioxidant potential and binding to tubulin, indicating potential in tumor inhibition and toxicity assessment (Faheem, 2018).
Anti-inflammatory Activity Substituted 1,3,4-oxadiazoles, structurally related to this compound, have shown anti-inflammatory activity. In studies, these compounds reduced inflammation in the Carrageenan-induced edema test and demonstrated inhibition of bovine serum albumin denaturation, indicating their potential as anti-inflammatory agents with low toxicity (Nargund, Reddy, & Hariprasad, 1994).
Antimicrobial and Hemolytic Activity Research on 2,5-disubstituted 1,3,4-oxadiazole compounds has highlighted their pharmacological significance, including antimicrobial activities. These compounds have been found active against selected microbial species and demonstrated less toxicity, suggesting their potential for further biological screening and applications. Their structure-activity relationship is crucial, as certain modifications can lead to higher cytotoxicity, indicating the need for careful optimization of their chemical structure for desired biological activities (Gul et al., 2017).
Antibacterial and Antifungal Activities Derivatives of 1,3,4-oxadiazole, similar to this compound, have been synthesized and tested for their antibacterial and antifungal activities. These compounds have demonstrated excellent activity against various microorganisms, as well as good cytotoxic activities, indicating their potential as antibacterial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).
Antibacterial Activity against Salmonella typhi Specific 1,3,4-oxadiazole derivatives have shown significant antibacterial activity against Salmonella typhi, a pathogenic bacterium causing typhoid fever. This activity underscores the potential of these compounds in developing new antibiotics or antibacterial agents, addressing the need for novel treatments against resistant bacterial strains (Salama, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-32-21-7-3-19(4-8-21)16-26-24(31)17-34-25-15-23(27-18-28-25)30-13-11-29(12-14-30)20-5-9-22(33-2)10-6-20/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUBPRSRHJPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
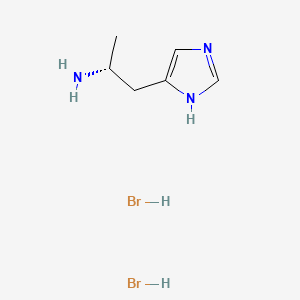
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2643001.png)
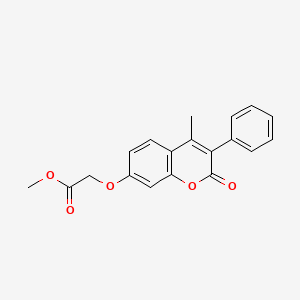
![1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2643004.png)


![4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2643008.png)
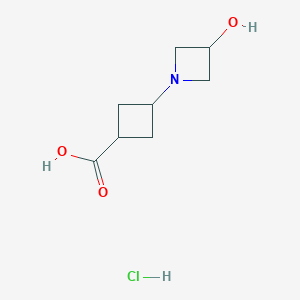
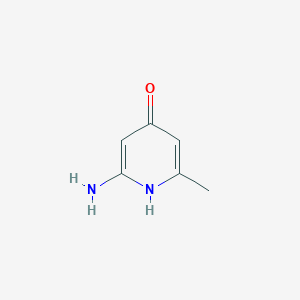

![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2643014.png)
![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)

